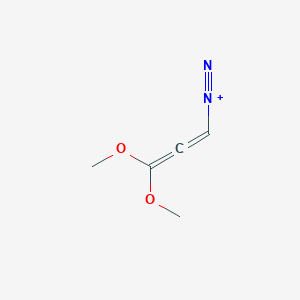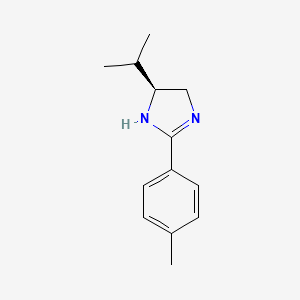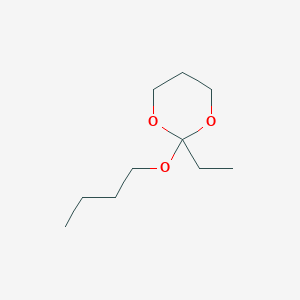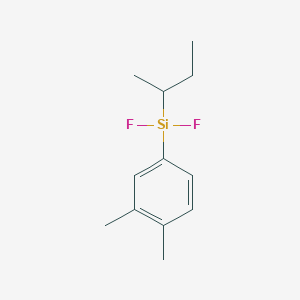![molecular formula C32H36Br2O B14196508 2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene CAS No. 848391-89-9](/img/structure/B14196508.png)
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene is a halogenated polycyclic aromatic compound. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various organic semiconducting polymers. This compound is particularly significant in the field of organic electronics, where it is used in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene typically involves the bromination of fluorene derivatives. One common method is the bromination of 9H-fluorene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions of the fluorene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for industrial applications.
化学反応の分析
Types of Reactions
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form extended conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted fluorenes and extended conjugated polymers, which are valuable in the development of organic electronic materials.
科学的研究の応用
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of materials for OLEDs and organic photovoltaic cells (OPVs).
Polymer Chemistry: It serves as a precursor for the synthesis of conjugated polymers with applications in optoelectronic devices.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism by which 2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene exerts its effects is primarily through its ability to participate in π-conjugation and electron delocalization. This enhances the electronic properties of the materials it is incorporated into, making them suitable for use in optoelectronic devices. The molecular targets and pathways involved include the formation of extended π-conjugated systems, which facilitate charge transport and light emission.
類似化合物との比較
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,9-dihexyl-9H-fluorene
- 2,7-Dibromo-9-fluorenone
Uniqueness
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene is unique due to the presence of the dodecyloxyphenyl group, which imparts specific solubility and electronic properties. This makes it particularly valuable in the synthesis of materials for organic electronics, where solubility and processability are crucial.
特性
CAS番号 |
848391-89-9 |
|---|---|
分子式 |
C32H36Br2O |
分子量 |
596.4 g/mol |
IUPAC名 |
2,7-dibromo-9-[(4-dodecoxyphenyl)methylidene]fluorene |
InChI |
InChI=1S/C32H36Br2O/c1-2-3-4-5-6-7-8-9-10-11-20-35-27-16-12-24(13-17-27)21-30-31-22-25(33)14-18-28(31)29-19-15-26(34)23-32(29)30/h12-19,21-23H,2-11,20H2,1H3 |
InChIキー |
SRFNCMHBMGXVHG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14196441.png)
![4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14196443.png)
![Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate](/img/structure/B14196449.png)
![L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14196450.png)

![5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one](/img/structure/B14196466.png)
![Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14196471.png)
![3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14196480.png)




